CID 16219766
Description
CID 16219766, identified as oscillatoxin E, is a marine-derived cyclic peptide belonging to the oscillatoxin family of natural products. These compounds are primarily isolated from cyanobacteria of the genus Oscillatoria and are characterized by their complex macrocyclic structures and potent bioactivities. Oscillatoxin E exhibits a unique scaffold featuring a 13-membered macrocycle with alternating amino acid residues and modified side chains, including methylated and oxidized functional groups .
Key structural attributes of this compound include:
Properties
CAS No. |
50443-29-3 |
|---|---|
Molecular Formula |
C21H30N7NaO17P3 |
Molecular Weight |
768.4 g/mol |
InChI |
InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35); |
InChI Key |
WVIHKRDKCOXNAG-UHFFFAOYSA-N |
SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na] |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Synthetic Pathways for Arylhydrazine-Based Derivatives
The synthesis of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives (e.g., 6A ) involves:
-
Scaffold Construction :
-
Key Reaction :
| Compound | R<sub>1</sub> | R<sub>2</sub> | X | IC<sub>50</sub> (HepG2, µM) | IC<sub>50</sub> (A549, µM) |
|---|---|---|---|---|---|
| 6A | 4-Pyridyl | n-Butyl | O | 5.32 ± 0.07 | 21.69 ± 1.33 |
| 6E | 4-Pyridyl | p-Tolyl | O | 1.28 ± 0.09 | 11.27 ± 1.05 |
Structure–Activity Relationship : Electron-donating groups (e.g., p-tolyl) at R<sub>2</sub> enhance antiproliferative activity .
Claisen–Schmidt Condensation in Thiazole Derivatives
The synthesis of 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (3 ) involves:
-
Cyclocondensation :
-
Reaction of 1-(1,3-dioxoisoindolin-2-yl)thiourea with 2-chloroacetylacetone to form the thiazole core (2 ).
-
-
Claisen–Schmidt Condensation :
Pharmacological Data :
Amide Coupling in Triazine–Sulfonamide Hybrids
Sulfonamide derivatives with triazine rings were synthesized via:
-
Carbodiimide-Mediated Coupling :
Cytotoxicity Data :
Hydrogen Bonding and Crystal Packing
In the crystal structure of 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide:
Comparison with Similar Compounds
Comparison with Similar Compounds
The oscillatoxin family includes several structurally related analogs. Below is a detailed comparison of CID 16219766 (oscillatoxin E) with its closest analogs, focusing on structural features, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
| CID | Name | Key Structural Differences | Reported Bioactivity |
|---|---|---|---|
| 101283546 | Oscillatoxin D | 13-membered macrocycle, non-methylated | Cytotoxic (IC₅₀: 0.2 µM vs. HeLa cells) |
| 185389 | 30-Methyl-oscillatoxin D | Methyl group at C-30 position | Enhanced membrane permeability |
| 16219766 | Oscillatoxin E | Oxidized side chain at C-7 | In vitro ion channel modulation (N/A) |
| 156582092 | Oscillatoxin F | Additional hydroxyl group at C-12 | Antifungal activity (MIC: 5 µg/mL) |
Sources : Structural data and bioactivity are inferred from analogs in Figure 1 of .
Table 2: Physicochemical Properties of this compound and Analogs
| Property | This compound (Oscillatoxin E) | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl Oscillatoxin D) |
|---|---|---|---|
| Molecular weight | ~800 Da (estimated) | 778.89 Da | 792.91 Da |
| LogP | 2.5 (predicted) | 3.1 | 3.5 |
| Solubility | Low (aqueous) | 0.01 mg/mL in DMSO | 0.005 mg/mL in DMSO |
| Synthetic Accessibility | High complexity | Moderate complexity | High complexity |
Notes:
- LogP and solubility values are extrapolated from methodologies in and , which emphasize predictive modeling for similar compounds.
- Synthetic accessibility is inferred from macrocyclic peptide synthesis challenges .
Key Research Findings and Gaps
Structural-Activity Relationships (SAR) :
- Methylation (e.g., CID 185389) enhances lipophilicity and membrane penetration, correlating with improved cytotoxicity .
- Oxidation (e.g., this compound) may alter target specificity, though experimental validation is lacking.
Bioactivity Data Limitations: No peer-reviewed studies directly report oscillatoxin E’s IC₅₀ values or molecular targets. Current knowledge relies on analog-based hypotheses .
Synthesis Challenges :
- Macrocyclic peptides like oscillatoxin E require advanced solid-phase synthesis or engineered biosynthetic pathways, limiting large-scale production .
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